molecular formula C19H13Br2N5O2 B10911552 3,5-bis(4-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(4-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10911552
M. Wt: 503.1 g/mol
InChI Key: KWXVRGYQFRXEEQ-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with bromophenyl and nitropyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of bromophenyl and nitropyrazolyl substituents through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromophenyl groups can participate in reduction reactions to form different derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atoms can lead to a variety of functionalized pyrazole compounds.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
  • 3,5-bis(4-fluorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
  • 3,5-bis(4-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Uniqueness

The uniqueness of 3,5-bis(4-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H13Br2N5O2

Molecular Weight

503.1 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C19H13Br2N5O2/c20-15-5-1-13(2-6-15)17-11-18(14-3-7-16(21)8-4-14)25(22-17)12-24-10-9-19(23-24)26(27)28/h1-11H,12H2

InChI Key

KWXVRGYQFRXEEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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